molecular formula C17H18BrClN2O3S B426420 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

Katalognummer: B426420
Molekulargewicht: 445.8g/mol
InChI-Schlüssel: NCKRMFQGYOQMMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications.

Eigenschaften

Molekularformel

C17H18BrClN2O3S

Molekulargewicht

445.8g/mol

IUPAC-Name

1-(3-bromo-4-methoxyphenyl)sulfonyl-4-(3-chlorophenyl)piperazine

InChI

InChI=1S/C17H18BrClN2O3S/c1-24-17-6-5-15(12-16(17)18)25(22,23)21-9-7-20(8-10-21)14-4-2-3-13(19)11-14/h2-6,11-12H,7-10H2,1H3

InChI-Schlüssel

NCKRMFQGYOQMMJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether can be compared with other similar compounds, such as:

The uniqueness of 2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.